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molecular formula C2H3ClO2 B155816 2-chloroacetic acid CAS No. 1633-47-2

2-chloroacetic acid

Cat. No. B155816
M. Wt: 95.49 g/mol
InChI Key: FOCAUTSVDIKZOP-OUBTZVSYSA-N
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Patent
US07084155B2

Procedure details

Using literature procedures (Addison, A. W.; Nageswara Rao, T.; Wahlgren, C. G. J. Heterocyclic Chem. 1983, 20, 1481–1484) a substituted 2-aminophenol (or a 2-aminothiophenol (5 mmol)) was mixed with chloroacetic acid (940 mg, 10 mmol) in polyphosphoric acid (5 mL), and the viscous mixture was then heated to 120° C. for 3 hours. The reaction was then cooled, and diluted with water (˜20 mL) and then neutralized with potassium carbonate to pH˜7. The mixture was then extracted with ethyl acetate, and the combined organic fractions were then dried over MgSO4 and concentrated. The residue was then purified by column chromatography on silica gel (50% ethyl acetate in hexanes) to afford the desired 2-chloromethylbenzoxazole (or 2-chloromethylbenzothiazole).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted 2-aminophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
940 mg
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[Cl:9][CH2:10][C:11](O)=[O:12].C(=O)([O-])[O-].[K+].[K+]>O>[Cl:9][CH2:10][C:11]1[O:12][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1.[Cl:9][CH2:10][C:11]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1 |f:2.3.4|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
substituted 2-aminophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mmol
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
940 mg
Type
reactant
Smiles
ClCC(=O)O
Name
polyphosphoric acid
Quantity
5 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by column chromatography on silica gel (50% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC2=C(N1)C=CC=C2
Name
Type
product
Smiles
ClCC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07084155B2

Procedure details

Using literature procedures (Addison, A. W.; Nageswara Rao, T.; Wahlgren, C. G. J. Heterocyclic Chem. 1983, 20, 1481–1484) a substituted 2-aminophenol (or a 2-aminothiophenol (5 mmol)) was mixed with chloroacetic acid (940 mg, 10 mmol) in polyphosphoric acid (5 mL), and the viscous mixture was then heated to 120° C. for 3 hours. The reaction was then cooled, and diluted with water (˜20 mL) and then neutralized with potassium carbonate to pH˜7. The mixture was then extracted with ethyl acetate, and the combined organic fractions were then dried over MgSO4 and concentrated. The residue was then purified by column chromatography on silica gel (50% ethyl acetate in hexanes) to afford the desired 2-chloromethylbenzoxazole (or 2-chloromethylbenzothiazole).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted 2-aminophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
940 mg
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[Cl:9][CH2:10][C:11](O)=[O:12].C(=O)([O-])[O-].[K+].[K+]>O>[Cl:9][CH2:10][C:11]1[O:12][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1.[Cl:9][CH2:10][C:11]1[S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1 |f:2.3.4|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
substituted 2-aminophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mmol
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
940 mg
Type
reactant
Smiles
ClCC(=O)O
Name
polyphosphoric acid
Quantity
5 mL
Type
solvent
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by column chromatography on silica gel (50% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClCC=1OC2=C(N1)C=CC=C2
Name
Type
product
Smiles
ClCC=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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